4-Acetylbenzaldehyde

描述

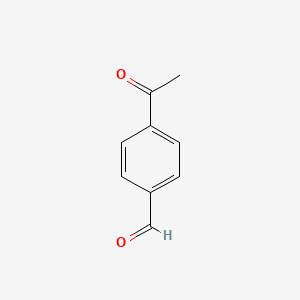

4-Acetylbenzaldehyde, also known as 4-formylacetophenone, is an organic compound with the molecular formula C9H8O2. It is characterized by the presence of both an aldehyde and a ketone functional group attached to a benzene ring. This compound is a yellow liquid with a distinct aromatic odor and is used in various chemical syntheses and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: 4-Acetylbenzaldehyde can be synthesized through several methods. One common method involves the condensation reaction between benzaldehyde and acetophenone in the presence of sodium acetate and hydrochloric acid as catalysts. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced via the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for large-scale production and yields high-purity this compound .

化学反应分析

Types of Reactions: 4-Acetylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-acetylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be selectively reduced to 4-acetylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Bromination with bromine in the presence of iron(III) bromide as a catalyst.

Major Products Formed:

Oxidation: 4-Acetylbenzoic acid.

Reduction: 4-Acetylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

科学研究应用

Chemical Synthesis

4-Acetylbenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals and agrochemicals. It is utilized in the preparation of:

- Pharmaceuticals : The compound acts as a precursor for several therapeutic agents.

- Agrochemicals : Its derivatives are employed in the development of pesticides and herbicides.

Biological Studies

The compound has garnered attention for its biological activities, including:

- Enzyme-Catalyzed Reactions : It is used as a probe in biochemical assays to study enzyme kinetics and mechanisms.

- Antimicrobial Properties : Research indicates significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (see Table 1).

- Anticancer Activity : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting its potential as a therapeutic agent.

Industrial Applications

In industry, this compound is utilized for:

- Fragrances : It contributes to the formulation of aromatic compounds.

- Dyes : The compound is involved in manufacturing various colorants.

- Polymers : It serves as a building block for polymer synthesis.

Reactivity Profile

This compound undergoes several key reactions:

- Oxidation : Converts to 4-acetylbenzoic acid using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to 4-acetylbenzyl alcohol using sodium borohydride or lithium aluminum hydride.

- Electrophilic Aromatic Substitution : The presence of both functional groups allows for diverse substitution reactions.

Antimicrobial Efficacy

Research has shown that this compound exhibits antimicrobial activity against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

| Pseudomonas aeruginosa | 11 |

These findings suggest its potential role in developing new antimicrobial agents.

Anticancer Activity

The compound has demonstrated efficacy in inducing apoptosis in cancer cells:

- MCF-7 Cell Line : IC50 value of 10.5 µM

- A549 Cell Line : IC50 value of 12.3 µM

These results highlight its therapeutic potential in oncology.

Antioxidant Activity

This compound possesses antioxidant properties with an IC50 value around 88 µg/mL, indicating its capacity to mitigate oxidative stress-related diseases.

Case Study on Antimicrobial Efficacy

A study evaluated various derivatives of acetophenones, including this compound, against multi-drug-resistant bacterial strains. Modifications to the acetophenone structure were found to enhance antimicrobial activity significantly.

Cancer Cell Line Studies

Research indicated that treatment with this compound resulted in decreased viability and increased apoptosis markers in human cancer cell lines compared to control groups. This supports its potential use in cancer therapies.

作用机制

The mechanism of action of 4-acetylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in reduction reactions, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of alcohols. In oxidation reactions, it is attacked by electrophilic oxidizing agents, resulting in the formation of carboxylic acids. The presence of both aldehyde and ketone groups allows for diverse reactivity and interaction with various chemical species .

相似化合物的比较

Benzaldehyde: Lacks the acetyl group and is less reactive in certain substitution reactions.

Acetophenone: Lacks the aldehyde group and has different reactivity in oxidation and reduction reactions.

4-Acetylbenzoic acid: An oxidized form of 4-acetylbenzaldehyde with different chemical properties.

Uniqueness: this compound is unique due to the presence of both aldehyde and ketone functional groups on the same benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications.

生物活性

4-Acetylbenzaldehyde, also known as 4-acetyl-phenyl aldehyde, is an organic compound with a significant role in various biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of both an aldehyde and a ketone functional group. Its chemical structure can be represented as follows:

The synthesis of this compound typically involves the acetylation of benzaldehyde or the oxidation of 4-acetylphenol. Various methodologies have been reported for its preparation, including the use of acetic anhydride or acetyl chloride in the presence of a catalyst .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against several bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

| Pseudomonas aeruginosa | 11 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicated that this compound could induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

- IC50 Values :

- MCF-7: 10.5 µM

- A549: 12.3 µM

These results highlight its potential as a therapeutic agent in cancer treatment .

Antioxidant Activity

This compound has been shown to possess antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. In assays measuring radical scavenging activity, it exhibited significant free radical scavenging ability with an IC50 value of approximately 88 µg/mL. This suggests its potential role in preventing cellular damage caused by oxidative stress .

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of acetophenones, including this compound, demonstrated their effectiveness against multi-drug-resistant bacterial strains. The results indicated that modifications to the acetophenone structure could enhance antimicrobial activity.

- Cancer Cell Line Studies : Research involving human cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis markers compared to control groups, supporting its use in cancer therapies.

属性

IUPAC Name |

4-acetylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFKRVMXIVSARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188115 | |

| Record name | Benzaldehyde, 4-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3457-45-2 | |

| Record name | Benzaldehyde, 4-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the challenges in selectively reducing 4-acetylbenzaldehyde, and how have researchers addressed them?

A1: this compound presents a challenge for selective reduction due to the presence of both aldehyde and ketone functional groups. Researchers have explored several strategies to selectively reduce one group over the other. One approach involves using a combination of protective groups and solid supports. For instance, the formyl group of this compound can be selectively protected by reacting it with sodium bisulfite. [] This adduct can then be supported on silica gel, allowing for selective reduction of the ketone group to 4-(1-hydroxyethyl)benzaldehyde using diborane. [] Another approach utilizes selective reducing agents like potassium triborohydride (KB3H8), which exhibits good selectivity for the reduction of aldehydes over ketones. [] This selectivity allows for the preferential reduction of the aldehyde group in this compound, even in the presence of a ketone. []

Q2: How can we control the selectivity of acetal formation in this compound?

A2: The selectivity of acetal formation in this compound can be controlled by carefully choosing the reaction conditions and catalysts. Tetrafluoroboric acid adsorbed on silica gel (HBF4-SiO2) has been shown to be an effective catalyst for the selective protection of aldehydes and ketones as acetals and ketals. [] In the case of this compound, this catalyst allows for exclusive acetal formation of the aldehyde carbonyl group, even in the presence of the ketone group. [] This selectivity is attributed to the higher electrophilicity of the aldehyde carbonyl group compared to the ketone carbonyl group.

Q3: Can vibrational strong coupling (VSC) be used to control chemical reactions involving this compound?

A3: Yes, recent research has demonstrated the potential of VSC to control site-selective reactions in molecules like this compound. [] By placing the molecule inside a Fabry-Perot (FP) cavity, researchers can achieve VSC between the molecule's vibrational modes and the resonant cavity photons. This coupling can modify the energy landscape of the molecule and influence its reactivity. For example, researchers achieved site-selective reduction of the ketone group in this compound by tuning the FP cavity to maximize VSC with the ketone carbonyl stretch vibration. [] This approach highlights the potential of VSC as a tool for controlling chemical reactions with high precision.

Q4: What are some alternative protecting groups for selective modifications of this compound?

A4: Besides sodium bisulfite, Girard’s reagents have been successfully utilized as protecting groups for carbonyl compounds like this compound. [] These reagents form water-soluble hydrazones with carbonyl compounds, allowing for their separation from other reaction components. This approach enabled the selective protection of the ketone group in this compound, leading to the synthesis of 1-(4-formylphenyl)ethanol after reduction and hydrolysis. [] This example demonstrates the versatility of different protecting groups for achieving desired selectivity in organic synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。